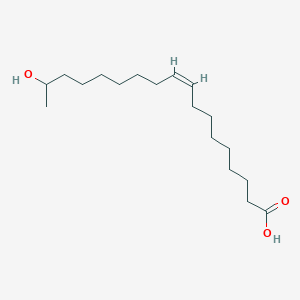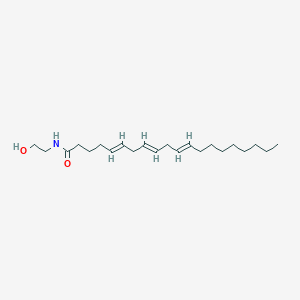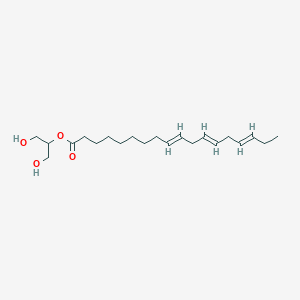
2-Dehydro-3-deoxy-L-arabinonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-dehydro-3-deoxy-L-arabinonate is a ketoaldonate. It derives from a L-arabinonate. It is a conjugate base of a 2-dehydro-3-deoxy-L-arabinonic acid.
Wissenschaftliche Forschungsanwendungen
Structural and Catalytic Properties
- Enzyme Structure and Catalysis : A study detailed the crystal structure of l-arabinonate dehydratase, which catalyzes the conversion of l-arabinonate to 2-dehydro-3-deoxy-l-arabinonate. This enzyme from Rhizobium leguminosarum contains a [2Fe-2S] cluster and Mg2+ ion, with active site residues essential for catalysis (Rahman et al., 2017).
Biochemical Synthesis and Metabolic Pathways
- Synthesis of Stereochemical Probes : Research into the syntheses of 2-keto-3-deoxy-L-arabinonate (L-KDA) has been conducted, which is significant for understanding the metabolic pathways of Sulfolobus solfataricus towards different sugars (Archer et al., 2013).
- Novel Enzyme Analysis : A study on 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) from Sulfolobus solfataricus provided structural insights into substrate binding and catalysis, offering understanding of common mechanistic features in the FAH superfamily (Brouns et al., 2008).
Application in Biotechnology
- Enzyme Characterization for Hemicellulose Conversion : Research characterized 2-keto-3-deoxy-L-arabinonate dehydratases in terms of converting hemicellulose sugars to chemicals, highlighting their specificity and activity in biochemical transformations (Sutiono et al., 2020).
Historical Context and Pathway Identification
- Historical Discovery and Pathway Analysis : An early study identified a new pathway of L-arabinose degradation involving 2-keto-3-deoxy-L-arabinonate in a pseudomonad strain, contributing to the foundational knowledge of sugar metabolism (Dahms & Anderson, 1969).
Eigenschaften
Molekularformel |
C5H7O5- |
|---|---|
Molekulargewicht |
147.11 g/mol |
IUPAC-Name |
(4R)-4,5-dihydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/p-1/t3-/m1/s1 |
InChI-Schlüssel |
UQIGQRSJIKIPKZ-GSVOUGTGSA-M |
Isomerische SMILES |
C([C@H](CO)O)C(=O)C(=O)[O-] |
SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Kanonische SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)


![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)


![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)
